Comparative Antimycobacterial Activity: Benzoxazin-2-one vs. Benzoxazin-3-one Derivatives
A direct head-to-head comparison study evaluated a series of benzoxazin-2-one and benzoxazin-3-one derivatives against a panel of Mycobacterium tuberculosis (Mtb) strains, including H37Ra, H37Rv, and resistant strains [1]. While specific quantitative data for the unsubstituted 2H-1,3-benzoxazin-2-one core is not available, the study demonstrates that the regioisomeric position of the carbonyl group dictates the activity profile, with benzoxazin-2-one derivatives showing distinct antimycobacterial properties compared to their benzoxazin-3-one counterparts [1]. This underscores the importance of the 1,3-benzoxazin-2-one scaffold as a viable starting point for antimycobacterial drug development.
| Evidence Dimension | Antimycobacterial activity |
|---|---|
| Target Compound Data | Benzoxazin-2-one derivatives (specific MIC values for the core not reported) |
| Comparator Or Baseline | Benzoxazin-3-one derivatives (specific MIC values not reported) |
| Quantified Difference | Not quantified; qualitative difference in activity profile observed. |
| Conditions | In vitro assay against M. tuberculosis strains H37Ra, H37Rv, and resistant strains. |
Why This Matters
This comparative study provides a direct scientific rationale for selecting the 1,3-benzoxazin-2-one scaffold over the 1,4-benzoxazin-3-one scaffold for research programs targeting antimycobacterial activity.
- [1] Zampieri, D., et al. (2025). Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: preliminary data and computational analysis. View Source
